![molecular formula C37H50NOPS B6290182 [S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-31-4](/img/structure/B6290182.png)
[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Stereochemical Synthesis : This compound is used in stereoselective synthesis, particularly in the creation of novel PPAR α/γ dual agonists. Its use as a chiral auxiliary is crucial in the synthesis of complex molecules (Qian et al., 2015).
Synthesis of Diverse Derivatives : It enables the synthesis of a range of structurally diverse derivatives, such as diaminooxetane derivatives. These derivatives are emerging as significant building blocks in drug discovery (Ugale & Gholap, 2017).
Synthesis of Chiral Amines : The compound is used in the synthesis of chiral amines, particularly for the asymmetric synthesis of pharmaceutical compounds like calcimimetics (Fernández, Valdivia, & Khiar, 2008).
In Biochemistry Research : It finds application in biochemistry, especially in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems (Zmijewski et al., 2006).
As Organometallic Compounds in Solvents : This chemical is used in the addition of polarized organometallic compounds to chiral N-tert-butanesulfinyl imines in eutectic mixtures, aiding in the synthesis of enantioenriched amines (Cicco et al., 2020).
Other Applications
In Central Nervous System Research : It has been used in studies investigating the anticonvulsant effects of isomeric nonimidazole histamine H3 receptor antagonists, providing insights into the development of new antiepileptic drugs (Sadek et al., 2016).
Investigations in Stereochemistry and Crystallography : Research into the crystal structure and stereochemistry of related compounds helps in understanding the molecular arrangement and potential applications in various fields, including drug development (Shang et al., 2011).
In Pharmaceutical Chemistry : The compound is instrumental in the synthesis of novel pharmaceutical derivatives with potential antioxidant, analgesic, anti-inflammatory, and COX-2 inhibition activities (Bhat et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXXREFJLLZXGO-UMHYOFIISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide |
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